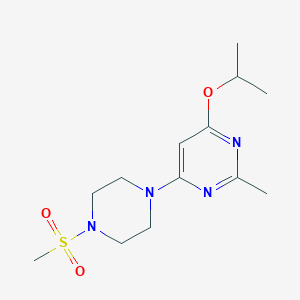

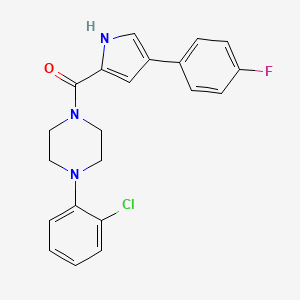

4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C13H22N4O3S . It has an average mass of 314.404 Da and a monoisotopic mass of 314.141266 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties .Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Applications

Synthesis and Pharmacological Properties of Piperazinopyrimidines : A study by Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines, demonstrating their potential in displaying various pharmacological properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. These findings highlight the diverse therapeutic applications of piperazinopyrimidines in clinical investigations, particularly for antiemetic activity (Mattioda et al., 1975).

Antioxidant Activity for Age-Related Diseases : Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties. These compounds were evaluated for their protective effects against cell viability decreases and glutathione levels induced by hydrogen peroxide in various human cell lines. This research suggests the compounds' potential in the preventive treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Synthesis and Chemical Analysis

Synthesis of Pyrido[2,3-d]pyrimidine Antibacterial Agents : Matsumoto and Minami (1975) prepared a series of pyrido[2,3-d]pyrimidine compounds, demonstrating their antibacterial activity, especially against gram-negative bacteria, including Pseudomonas aeruginosa. This study provides insight into the structural requirements for antibacterial efficacy, offering a pathway for the development of new antibacterial agents (Matsumoto & Minami, 1975).

Antiproliferative Activity against Human Cancer Cell Lines : Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against four human cancer cell lines. The study identified compounds with potential anticancer activity, indicating the relevance of these compounds in cancer research (Mallesha et al., 2012).

Mechanism of Action

Future Directions

The future directions for research on “4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name |

2-methyl-4-(4-methylsulfonylpiperazin-1-yl)-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-10(2)20-13-9-12(14-11(3)15-13)16-5-7-17(8-6-16)21(4,18)19/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUWLDKSROPGDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)

![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)

![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)

![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)

![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)

![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)